N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a methyl group at position 2 and a carboxamide-linked 4-bromo-3-methylphenyl moiety at position 4. Its synthesis likely involves multi-step reactions similar to those described for related imidazo[1,2-b]pyridazine derivatives, such as coupling of carboxamide precursors with substituted anilines .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c1-9-7-11(3-4-12(9)16)18-15(21)13-5-6-14-17-10(2)8-20(14)19-13/h3-8H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGAGPYQNPPRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which utilizes aryl boronic acids and a palladium catalyst to form the desired arylated product . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of more cost-effective catalysts and reagents can be explored to make the process economically viable.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to remove or modify certain functional groups.
Substitution: The bromo group on the phenyl ring makes it a good candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the bromo group with the nucleophile.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide with selected analogs:
Key Observations :
- Substituent Effects : The bromo-methylphenyl group in the target compound may enhance hydrophobicity compared to the chloro-fluorophenyl group in the analog from . The cyclopropyl substituent in the latter could improve metabolic stability due to steric hindrance .
- Molecular Weight : The target compound (379.23 g/mol) falls within the acceptable range for drug-likeness, though its bromine atom increases weight compared to the chloro-fluoro analog (330.74 g/mol).
- Functional Group Diversity : Sulfoxide/sulfone groups in ’s analog likely improve solubility but may reduce membrane permeability .
Kinase Inhibition Potential
The target compound shares structural motifs with Fyn kinase inhibitors (), where the imidazo[1,2-b]pyridazine core may act as a hinge-binding region. The bromo-methylphenyl group could enhance target affinity through hydrophobic interactions, similar to ponatinib’s halogenated aryl groups (). However, direct activity data is unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
